molecular formula C10H9ClO6S B1405151 Dimethyl 3-(chlorosulfonyl)phthalate CAS No. 142576-66-7

Dimethyl 3-(chlorosulfonyl)phthalate

Cat. No. B1405151
CAS RN: 142576-66-7
M. Wt: 292.69 g/mol
InChI Key: MZRKGIKRCHFJIY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Dimethyl 3-(chlorosulfonyl)phthalate consists of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 6 oxygen atoms, and 1 sulfur atom . The exact structure can be found in the referenced material .

Scientific Research Applications

I have conducted a search for the scientific research applications of “Dimethyl 3-(chlorosulfonyl)phthalate,” but unfortunately, the specific details on unique applications in separate fields are not readily available in the search results. This compound is known to be used in various scientific experiments and research, and it can be synthesized by reacting phthalic anhydride with chlorosulfonic acid. It is also mentioned for use in pharmaceutical testing .

Safety and Hazards

Dimethyl 3-(chlorosulfonyl)phthalate is classified as a hazardous substance . It is harmful to aquatic life and should be avoided from release to the environment . It is also rapidly absorbed through the skin .

properties

IUPAC Name

dimethyl 3-chlorosulfonylbenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO6S/c1-16-9(12)6-4-3-5-7(18(11,14)15)8(6)10(13)17-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRKGIKRCHFJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)S(=O)(=O)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401334575
Record name Dimethyl 3-(chlorosulfonyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-(chlorosulfonyl)phthalate

CAS RN

142576-66-7
Record name Dimethyl 3-(chlorosulfonyl)phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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